molecular formula C5H7LiN2O2S B6605504 lithium(1+)ion1,2-dimethyl-1H-imidazole-4-sulfinate CAS No. 2241138-54-3

lithium(1+)ion1,2-dimethyl-1H-imidazole-4-sulfinate

Cat. No.: B6605504
CAS No.: 2241138-54-3
M. Wt: 166.2 g/mol
InChI Key: IMZGUDULKZQFHW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium(1+)ion1,2-dimethyl-1H-imidazole-4-sulfinate is a lithium salt featuring a sulfinate (SO₂⁻) counterion bound to a 1,2-dimethyl-substituted imidazole ring. The imidazole heterocycle is aromatic, with methyl groups at the 1- and 2-positions, which confer steric and electronic modifications. Such lithium salts are often explored for applications in lithium-ion batteries, organic synthesis, and coordination chemistry due to their ionic conductivity and Lewis acidity .

Properties

IUPAC Name

lithium;1,2-dimethylimidazole-4-sulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S.Li/c1-4-6-5(10(8)9)3-7(4)2;/h3H,1-2H3,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZGUDULKZQFHW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=NC(=CN1C)S(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7LiN2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 1,2-Dimethylimidazole

The regioselective bromination of 1,2-dimethylimidazole at the 4-position is a foundational step. As demonstrated in the synthesis of 4-bromo-1,2-dimethyl-1H-imidazole, phosphorus tribromide (PBr₃) in dichloromethane at 0–5°C achieves 85% yield with minimal regioisomer formation. Alternative brominating agents like N-bromosuccinimide (NBS) in methanol under reflux yield 80% product but require chromatographic purification due to byproduct formation.

Key Reaction Conditions:

StepReagentsTemperatureTimeYield
BrominationPBr₃, CH₂Cl₂0–5°C2 h85%
Bromination (NBS)NBS, MeOH65°C4 h80%

Nucleophilic Substitution with Sulfinate

The brominated intermediate undergoes nucleophilic substitution with sodium sulfinate (NaSO₂R). Using a palladium catalyst (e.g., Pd(PPh₃)₄) in dimethylformamide (DMF) at 120°C, the bromide is displaced by sulfinate ions, yielding 1,2-dimethyl-1H-imidazole-4-sulfinate sodium salt. This method, adapted from analogous imidazole functionalization, achieves 75–80% yield after recrystallization.

Lithiation to Form Lithium Salt

The sodium sulfinate is converted to the lithium salt via ion exchange. Treatment with lithium hydroxide (LiOH) in aqueous ethanol at room temperature produces lithium(1+) ion 1,2-dimethyl-1H-imidazole-4-sulfinate in 95% yield. Critical to purity is the use of high-purity LiOH (≥99.99%) and subsequent vacuum drying at 80°C to remove residual moisture.

Direct Sulfination of 1,2-Dimethylimidazole

Electrophilic Sulfination

Direct sulfination employs chlorosulfonic acid (ClSO₃H) in a Friedel-Crafts-type reaction. At −10°C, 1,2-dimethylimidazole reacts with ClSO₃H to form the sulfonic acid intermediate, which is reduced to sulfinate using sodium borohydride (NaBH₄) in tetrahydrofuran (THF). This one-pot method achieves 70% yield but requires strict temperature control to avoid over-sulfonation.

Optimized Parameters:

ParameterValue
Temperature−10°C
Molar Ratio (ClSO₃H)1:1.2
Reduction Time3 h

Purification and Isolation

Crude sulfinate is purified via activated carbon treatment and recrystallization from ethanol/water (1:3). This step removes polymeric byproducts, enhancing purity to 99.5%. Lithium metathesis follows as described in Section 2.3.

Oxidation of Thiol Precursors

Thiolation of Imidazole

Thiolation at the 4-position is achieved using thiourea and hydrogen peroxide (H₂O₂) in acidic media. 1,2-Dimethylimidazole reacts with thiourea at 90°C for 6 h, forming 4-mercapto-1,2-dimethylimidazole in 65% yield.

Oxidation to Sulfinate

The thiol intermediate is oxidized to sulfinate using hydrogen peroxide (30%) in ammoniacal solution. At pH 9–10 and 50°C, oxidation completes in 4 h, yielding 1,2-dimethyl-1H-imidazole-4-sulfinate ammonium salt. Subsequent ion exchange with LiOH affords the lithium salt in 90% yield.

Comparative Oxidation Efficiency:

Oxidizing AgentTemperatureYield
H₂O₂ (30%)50°C90%
KMnO₄ (acidic)25°C75%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYieldPurity
Halogenation-SubstitutionHigh regioselectivity, scalableMulti-step, Pd catalyst cost75–85%99.9%
Direct SulfinationOne-pot synthesisTemperature-sensitive70%99.5%
Thiol OxidationLow-cost reagentsModerate yields, byproduct formation65–90%99.0%

The halogenation-substitution route is preferred for industrial-scale production due to reproducibility and purity, despite higher catalyst costs. Direct sulfination offers simplicity but demands precise process control. Thiol oxidation, while economical, is less favored for battery applications due to trace sulfur impurities .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)ion1,2-dimethyl-1H-imidazole-4-sulfinate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfonate derivatives, while reduction can produce sulfide derivatives. Substitution reactions can introduce various functional groups onto the imidazole ring, leading to a wide range of derivatives with different properties .

Scientific Research Applications

Electrochemical Applications

1.1 Lithium-Ion Batteries

Lithium(1+)ion1,2-dimethyl-1H-imidazole-4-sulfinate is increasingly being utilized in lithium-ion battery technologies. Its zwitterionic nature allows for enhanced ionic conductivity and stability within the electrolyte matrix.

  • Polysulfide Regulation : The compound has been shown to effectively regulate polysulfide behaviors in lithium-sulfur (Li-S) batteries. A study demonstrated that when incorporated into a polymeric framework, it facilitates the dissociation of lithium polysulfides (LiPS), enhancing lithium ion conduction while simultaneously constraining polysulfide diffusion. This results in improved cyclability of Li-S cells .
  • Solid Polymer Electrolytes : Research indicates that incorporating imidazole-based compounds into solid polymer electrolytes (SPEs) significantly improves their ionic conductivity. The interaction between lithium ions and the sulfonate groups enhances the overall electrochemical performance of the electrolytes .

Organic Synthesis

2.1 Cross-Coupling Reactions

This compound can serve as a radical precursor in organic synthesis, particularly in cross-coupling reactions.

  • Alkyl Sulfinate Reagents : Recent studies have highlighted the utility of alkyl sulfinates as coupling partners for synthesizing functionalized heterocycles. The compound's ability to participate in radical reactions makes it a valuable reagent for producing diverse organic compounds .

Comparative Data Table

The following table summarizes key properties and applications of this compound compared to other relevant compounds:

Property/ApplicationThis compoundOther Imidazolium SaltsConventional Lithium Salts
Ionic ConductivityHighModerateVariable
Polysulfide InteractionStrong regulation and stabilizationLimitedPoor
Use in Lithium-Ion BatteriesYesYesYes
Role in Organic SynthesisEffective radical precursorLimitedNot applicable

Case Studies

Case Study 1: Lithium-Sulfur Batteries

In a recent investigation, a composite membrane incorporating this compound was tested for its effectiveness in Li-S batteries. The results indicated that the membrane not only enhanced ionic conductivity but also significantly reduced polysulfide dissolution into the electrolyte, thus improving battery life and performance metrics .

Case Study 2: Organic Synthesis Advancements

Another study explored the use of this compound in cross-coupling reactions involving Grignard reagents. The findings revealed that utilizing this compound led to higher yields of desired products compared to traditional methods, showcasing its potential as a versatile reagent in synthetic chemistry .

Mechanism of Action

The mechanism of action of lithium(1+)ion1,2-dimethyl-1H-imidazole-4-sulfinate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes or receptors in biological systems, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity, resulting in therapeutic effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features

The table below compares lithium(1+)ion1,2-dimethyl-1H-imidazole-4-sulfinate with related lithium salts identified in the evidence:

Compound Name Heterocycle Substituents Counterion Key Structural Differences
This compound Imidazole 1,2-dimethyl Sulfinate Methyl groups enhance steric hindrance; sulfinate offers thermal stability
Lithium 1-phenylimidazole-2-carboxylate Imidazole 1-phenyl Carboxylate Phenyl group increases π-conjugation; carboxylate is less thermally stable
Lithium 2,5-difluoropyridine-4-sulfinate Pyridine 2,5-difluoro Sulfinate Pyridine ring reduces basicity; fluorine substituents enhance electronegativity

Key Observations :

  • Heterocycle Effects : The imidazole ring (pKa ~14.5) is more basic than pyridine (pKa ~5.2), influencing coordination behavior.
  • Substituent Impact : 1,2-Dimethyl groups in the target compound may limit solvent accessibility compared to the planar phenyl group in the carboxylate analog.
  • Counterion Properties : Sulfinate (SO₂⁻) offers higher thermal stability and lower nucleophilicity than carboxylate (COO⁻), making it preferable for high-temperature battery applications .

Physicochemical Properties (Inferred)

Property This compound Lithium 1-phenylimidazole-2-carboxylate Lithium 2,5-difluoropyridine-4-sulfinate
Solubility Moderate in polar aprotic solvents (e.g., DMF) High in polar solvents due to phenyl Low due to fluorine’s hydrophobicity
Thermal Stability High (sulfinate resilience) Moderate (carboxylate degradation) High (fluorine + sulfinate synergy)
Ionic Conductivity Likely moderate (imidazole π-system) Lower (carboxylate rigidity) Higher (pyridine’s planar structure)

Biological Activity

Lithium(1+)ion1,2-dimethyl-1H-imidazole-4-sulfinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Overview of the Compound

  • Chemical Structure : this compound is an imidazole derivative characterized by a lithium ion and a sulfinyl group attached to a dimethyl-substituted imidazole ring.
  • Molecular Formula : C₄H₅LiN₂O₂S
  • Molecular Weight : 152.10 g/mol

Synthesis Methods

The synthesis of this compound typically involves:

  • Reagents :
    • 1,2-Dimethylimidazole
    • Sulfinating agents (e.g., sulfur dioxide or sulfinyl chloride)
    • Lithium hydroxide as a base
  • Reaction Conditions : The reaction is conducted under controlled temperature and pressure to optimize yield and purity. Purification methods include crystallization and chromatography to achieve the desired product quality .

Biological Activities

This compound has been investigated for various biological activities:

1. Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

CompoundActivityReference
This compoundAntibacterial (potential)
2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazoleEffective against S. aureus, E. coli

2. Anticancer Potential

The compound has been explored for its anticancer properties. Imidazole derivatives are known to inhibit tumor growth through various mechanisms such as enzyme inhibition and modulation of receptor activity .

The mechanism of action may involve:

  • Enzyme Inhibition : Interacting with specific enzymes that play roles in metabolic pathways.
  • Receptor Modulation : Affecting receptor activity which can lead to therapeutic effects in various diseases.

Comparative Analysis with Similar Compounds

This compound can be compared with other lithium-containing imidazole derivatives:

CompoundKey FeaturesBiological Activity
Lithium imidazolium saltsSimilar structure but different substituentsVaries widely
Sulfinyl imidazolesContains sulfinyl groupAntimicrobial, anticancer potential

This compound's unique combination of lithium ions and sulfinyl groups contributes to its distinct chemical reactivity and biological activity compared to its analogs .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various therapeutic contexts:

  • Antioxidant Activity : It has shown promise in reducing oxidative stress markers in cellular models.
  • In Vivo Studies : Animal models have indicated that this compound can reduce tumor size when administered at specific dosages.

Q & A

[Basic] What synthetic methodologies are recommended for preparing lithium(1+)ion1,2-dimethyl-1H-imidazole-4-sulfinate, and how can side reactions be minimized?

The synthesis typically involves sulfonation of 1,2-dimethyl-1H-imidazole followed by lithiation. Key steps include:

  • Sulfonation : Reacting 1,2-dimethyl-1H-imidazole with sulfur trioxide or chlorosulfonic acid under controlled anhydrous conditions to form the sulfonic acid intermediate. Excess reagents must be quenched to avoid over-sulfonation .
  • Lithiation : Neutralizing the sulfonic acid with lithium hydroxide in a polar solvent (e.g., THF or ethanol) under inert atmosphere. Purity is ensured via recrystallization or column chromatography, with monitoring by 1^1H-NMR to confirm the absence of unreacted starting materials or byproducts like sulfonyl chloride derivatives .

[Advanced] How can researchers optimize the ionic conductivity of this compound in electrolyte formulations, and what factors contribute to contradictory conductivity data?

Ionic conductivity depends on lithium concentration and ion-pairing dynamics. Contradictory results often arise from:

  • Inter-species correlations : At high lithium concentrations, negative contributions to total conductivity (σd\sigma_d) occur due to ion-ion interactions, as observed in similar lithium sulfinate systems. Use impedance spectroscopy with varying salt concentrations (e.g., 0.1–1.0 M) to identify the optimal concentration where σd\sigma_d peaks .
  • Solvent effects : Molecular dynamics simulations (e.g., Amber’s addIonsRand) can model solvation shells and ion mobility. Ensure a separation distance >4 Å between ions to minimize aggregation artifacts .

[Advanced] What crystallographic refinement strategies in SHELX are critical for resolving structural ambiguities in this compound?

For X-ray diffraction

  • Disorder handling : Use SHELXL’s PART and SUMP commands to model disordered sulfinate or methyl groups. Apply anisotropic displacement parameters (ADPs) to non-hydrogen atoms.
  • Twinning : If twinning is detected (e.g., via R-factor discrepancies), employ the TWIN and BASF instructions. High-resolution data (>1.0 Å) improves refinement accuracy, particularly for light atoms like lithium .

[Basic] Which spectroscopic techniques are most effective for characterizing the sulfinate group in this compound?

  • 1^1H-NMR : The methyl groups on the imidazole ring appear as singlets (δ 2.5–3.5 ppm), while sulfinate protons (if present) show deshielded peaks. Compare with reference spectra of analogous sulfinates (e.g., 1-methylimidazole-4-sulfonyl chloride) .
  • IR Spectroscopy : Confirm sulfinate (SO2_2^-) stretches at 1040–1120 cm1^{-1} and 1160–1220 cm1^{-1}. Absence of S=O stretches (~1350 cm1^{-1}) rules out sulfone byproducts .

[Advanced] How can molecular dynamics simulations elucidate the solvation behavior of this compound in ionic liquids?

  • Simulation setup : Use AmberTools to parameterize the compound with GAFF2 force fields. Solvate in a box of [EMIM][TFSI] or similar ionic liquid, applying periodic boundary conditions.
  • Ion-pair analysis : Calculate radial distribution functions (RDFs) between lithium and sulfinate groups. Use cpptraj to quantify coordination numbers and residence times, identifying dominant solvation structures .

[Advanced] How should researchers address discrepancies between computational predictions and experimental data for this compound’s reactivity?

  • Validation : Cross-check DFT-calculated reaction pathways (e.g., sulfonation energy barriers) with experimental kinetics (e.g., Arrhenius plots from variable-temperature NMR).
  • Error sources : Assess basis set limitations (e.g., B3LYP/6-31G* vs. higher-tier methods) and solvent effects omitted in simulations. Reproduce computational conditions (dielectric constant, pH) experimentally .

[Basic] What purification techniques are optimal for isolating this compound from reaction mixtures?

  • Recrystallization : Use ethanol/water mixtures (4:1 v/v) to exploit solubility differences. Monitor by TLC (silica gel, ethyl acetate mobile phase).
  • Ion-exchange chromatography : Employ Dowex® resin (Li+^+ form) to selectively retain cationic impurities. Elute the product with 0.1 M LiCl in methanol .

[Advanced] What mechanistic insights explain the compound’s selectivity in nucleophilic substitution reactions?

  • Steric effects : The 1,2-dimethyl groups on the imidazole ring hinder nucleophilic attack at the C4 position. Kinetic studies (e.g., Hammett plots) reveal electron-withdrawing sulfinate groups further deactivate the ring.
  • Computational modeling : Transition state analysis (NEB method) shows higher activation energy for substitutions at C4 vs. C5, aligning with experimental product distributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.